molecular formula C5H6N4O2 B13113232 4-amino-N-hydroxypyrimidine-5-carboxamide

4-amino-N-hydroxypyrimidine-5-carboxamide

Katalognummer: B13113232
Molekulargewicht: 154.13 g/mol
InChI-Schlüssel: XYAMSSMDKYCRQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-hydroxypyrimidine-5-carboxamide is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological properties and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-hydroxypyrimidine-5-carboxamide typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride. This reaction is carried out under solvent-free conditions and characterized using infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-N-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced pharmacological properties .

Wissenschaftliche Forschungsanwendungen

4-Amino-N-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-amino-N-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes . This inhibition leads to reduced inflammation and potential therapeutic effects in various diseases.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-N-hydroxypyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple inflammatory mediators makes it a promising candidate for further research and development in medicinal chemistry.

Eigenschaften

Molekularformel

C5H6N4O2

Molekulargewicht

154.13 g/mol

IUPAC-Name

4-amino-N-hydroxypyrimidine-5-carboxamide

InChI

InChI=1S/C5H6N4O2/c6-4-3(5(10)9-11)1-7-2-8-4/h1-2,11H,(H,9,10)(H2,6,7,8)

InChI-Schlüssel

XYAMSSMDKYCRQG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC=N1)N)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.